1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine” are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
1. Drug Discovery
- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
2. Therapeutic Applications
- Application : Thiophene and its substituted derivatives show a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results : Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
3. Anticonvulsant and Analgesic Agents
- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Methods : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results : The results of these tests are not specified in the source .
4. Pyrazolo[3,4-b]pyridine Derivatives
- Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 2400 patents .
- Methods : The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
- Methods : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
6. Biological Potential of Indole Derivatives
- Application : Indole derivatives, which can be synthesized from pyrrolidine, have shown a wide range of biological activities .
- Methods : Various synthetic routes have been developed to produce indole derivatives .
- Results : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(thiolan-3-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-7-1-3-10(5-7)8-2-4-11-6-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKSDTZLAYZABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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